Ethyl 3-chloropyridazine-4-carboxylate
Overview
Description
Ethyl 3-chloropyridazine-4-carboxylate is an organic compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-chloropyridazine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridazine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The final product is usually obtained in high purity through distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-chloropyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding pyridazine derivative.
Oxidation Reactions: It can undergo oxidation to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents such as dimethylformamide.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of ethyl 3-aminopyridazine-4-carboxylate or ethyl 3-thiopyridazine-4-carboxylate.
Reduction: Formation of ethyl 3-chloropyridazine.
Oxidation: Formation of ethyl 3-chloropyridazine-4-carboxylic acid.
Scientific Research Applications
Ethyl 3-chloropyridazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of ethyl 3-chloropyridazine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Ethyl 3-chloropyridazine-4-carboxylate can be compared with other similar compounds such as:
- Ethyl 3-hydroxypyridazine-4-carboxylate
- 3-chloropyridazine-4-carbonitrile
- Ethyl 3-aminopyridazine-4-carboxylate
Uniqueness:
- Structural Differences: The presence of a chlorine atom at the 3-position and an ethyl ester group at the 4-position distinguishes it from other pyridazine derivatives.
- Reactivity: The chlorine atom makes it more reactive towards nucleophilic substitution reactions compared to its hydroxyl or amino counterparts .
This compound stands out due to its unique combination of reactivity and structural properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 3-chloropyridazine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEJFCPXIREEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561458 | |
Record name | Ethyl 3-chloropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-54-1 | |
Record name | Ethyl 3-chloro-4-pyridazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-chloropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-chloropyridazine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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